molecular formula C14H8FNO5 B1450318 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-89-5

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

Cat. No.: B1450318
CAS No.: 1403483-89-5
M. Wt: 289.21 g/mol
InChI Key: LYTGMRWNWOWLDF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid (CAS 1403483-89-5) is a high-purity, synthetic biphenyl derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 14 H 8 FNO 5 and a molecular weight of 289.22 g/mol . Its structure is characterized by a biphenyl core substituted with multiple functional groups, including a carboxylic acid, a formyl group, a nitro group, and a fluorine atom . This unique arrangement makes it a valuable multifunctional building block or intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential pharmacologically active compounds . The presence of both electron-withdrawing groups (fluorine and nitro) and reactive handles (carboxylic acid and formyl group) on the aromatic rings suggests its utility in structure-activity relationship (SAR) studies and in the development of novel chemical entities . Researchers can leverage the carboxylic acid for amide coupling or esterification, while the formyl group is highly reactive toward nucleophiles such as amines and hydrazines, enabling the formation of Schiff bases and hydrazones—functional groups often explored in the development of antimicrobial agents . Although direct application data for this specific compound is limited in the public domain, analogous molecules with fluorinated, nitrated biphenyl scaffolds and formyl groups are frequently employed in the search for new agents against antibiotic-resistant pathogens, including Staphylococcus aureus and Acinetobacter baumannii . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTGMRWNWOWLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175047
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-89-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediate: 2-Fluoro-4-nitrobenzoic Acid

One crucial intermediate is 2-fluoro-4-nitrobenzoic acid, which can be synthesized by oxidation of 2-fluoro-4-nitrotoluene.

Method Summary:

Step Reagents & Conditions Description Yield (%) Notes
1 2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) Oxidation with chromium trioxide (0.16 g) and periodic acid (1.69 g) in acetonitrile (25 mL) 81 Exothermic reaction, formation of white precipitate; stirring for 1 h
2 Extraction with methylene chloride and water Organic layer dried over MgSO4 and concentrated Purification step to isolate the acid as white solid

Reaction Notes:

  • The oxidation uses chromium(VI) oxide and periodic acid as oxidants.
  • The reaction is vigorous and exothermic, requiring careful temperature control.
  • The product, 2-fluoro-4-nitrobenzoic acid, is obtained in good yield (81%) as a white solid.
  • Characterization by 1H NMR confirms the structure with distinct aromatic proton signals.

Synthesis of 4-Formyl-3-nitrophenyl Moiety

The formyl and nitro groups on the aromatic ring can be introduced via selective electrophilic aromatic substitution reactions:

  • Nitration: Introduction of the nitro group at the 3-position using nitrating agents such as nitric acid under controlled conditions.
  • Formylation: Introduction of the formyl group at the 4-position typically via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation using reagents like POCl3 and DMF.

These steps require regioselective control to ensure substitution at the correct positions on the phenyl ring.

Coupling Strategies to Assemble the Target Compound

To link the 2-fluoro-4-nitrobenzoic acid core with the 4-formyl-3-nitrophenyl substituent, several synthetic approaches can be employed:

  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling using appropriate boronic acid or stannane derivatives of the 4-formyl-3-nitrophenyl unit.
  • Nucleophilic aromatic substitution: Utilizing the fluoro substituent as a leaving group, nucleophilic attack by a functionalized phenyl ring bearing the formyl and nitro groups.
  • Amide or ester formation: If the linkage involves a carboxyl group and an amine or alcohol functional group on the substituent.

The choice depends on the availability of intermediates and desired reaction conditions.

Oxidation and Purification

Final oxidation steps may be required to ensure the carboxylic acid functionality is fully formed if starting from aldehyde or ester precursors. Purification techniques include:

  • Extraction with organic solvents and aqueous washes.
  • Drying over magnesium sulfate.
  • Recrystallization from suitable solvents.
  • Chromatographic purification if needed.

Summary Table of Preparation Conditions and Yields

Compound/Step Reagents/Conditions Yield (%) Remarks
2-Fluoro-4-nitrobenzoic acid Oxidation of 2-fluoro-4-nitrotoluene with CrO3 and periodic acid in acetonitrile, 1 h stirring 81 Exothermic, white precipitate formed
4-Formyl-3-nitrophenyl formation Nitration with HNO3; Formylation via Vilsmeier-Haack (POCl3/DMF) Variable Requires regioselectivity control
Coupling to form target compound Pd-catalyzed cross-coupling or nucleophilic aromatic substitution Variable Depends on intermediates and catalysts
Final oxidation/purification Standard extraction, drying, recrystallization High purity Ensures correct functional group formation

Research Findings and Considerations

  • The oxidation of methyl-substituted nitrofluorobenzenes to corresponding benzoic acids using chromium(VI) oxide and periodic acid is well-documented and efficient, providing high yields and purity.
  • The presence of electron-withdrawing groups such as nitro and fluoro affects the reactivity and regioselectivity in electrophilic aromatic substitution reactions, necessitating careful control of reaction conditions.
  • Coupling reactions involving fluorinated aromatic compounds may require optimized catalysts and ligands to overcome deactivation effects of electron-withdrawing substituents.
  • Safety considerations include handling of chromium(VI) reagents, which are toxic and require proper disposal and protective measures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Chemistry

Building Block for Organic Synthesis:
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Reactivity Studies:
The compound is used to study chemical reactivity patterns due to its ability to participate in diverse reactions. For example:

  • Oxidation : The formyl group can be oxidized to form a carboxylic acid.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The fluoro group can be replaced by other nucleophiles.

Biological Applications

Biochemical Assays:
In biological research, this compound is utilized as a probe to study enzyme interactions and mechanisms. Its reactive groups enable it to interact selectively with biological macromolecules, providing insights into enzyme kinetics and inhibition mechanisms.

Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. For instance:

  • Compounds with specific substitutions demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against certain Gram-positive strains .

Industrial Applications

Production of Specialty Chemicals:
The compound is also used in the industrial production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials in various applications, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that certain substitutions significantly enhanced activity against drug-resistant bacterial strains, showcasing the compound's potential in developing new antibiotics .

Case Study 2: Organic Synthesis

In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing novel hydrazone derivatives aimed at inhibiting bacterial growth. The synthesized derivatives were tested for their efficacy against multiple strains, revealing promising results that support further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of functional groups such as the formyl and nitro groups allows it to participate in various chemical reactions, facilitating its role as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions and functional groups, significantly influencing their physicochemical and biological properties. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid F (2), NO₂ (3), CHO (4) on phenyl C₁₄H₈FNO₅ 297.22 1403483-89-5 Formyl for derivatization, nitro for reactivity
4-(2-Fluoro-3-nitrophenyl)benzoic acid F (2), NO₂ (3) on phenyl C₁₃H₈FNO₄ 261.21 195457-73-9 Lacks formyl; simpler structure
4-(2-Fluoro-4-nitrophenyl)benzoic acid F (2), NO₂ (4) on phenyl C₁₃H₈FNO₄ 261.21 N/A Nitro at para-position on phenyl
4-Fluoro-2-methyl-3-nitrobenzoic acid F (4), CH₃ (2), NO₂ (3) on benzoic acid C₈H₆FNO₄ 199.14 1079991-68-6 Methyl instead of phenyl substituent
3-Fluoro-4-(4-formylphenoxy)benzonitrile F (3), CN (4), CHO via phenoxy linkage C₁₄H₇FNO₂ 255.21 676494-55-6 Nitrile group; phenoxy bridge

Key Observations :

  • The formyl group in the target compound enhances its utility in condensation reactions (e.g., forming hydrazones or imines) compared to analogs lacking this group .
  • Nitro group positioning (meta vs. For example, para-nitro derivatives may exhibit stronger electron-withdrawing effects than meta-substituted analogs .
  • Methyl substituents (e.g., in 4-Fluoro-2-methyl-3-nitrobenzoic acid) reduce polarity, increasing lipophilicity but limiting further functionalization .
Physicochemical Properties
  • Solubility: The target compound’s formyl and nitro groups increase polarity compared to non-formylated analogs (e.g., 4-(2-Fluoro-3-nitrophenyl)benzoic acid), enhancing solubility in polar aprotic solvents like DMF or DMSO .
  • Melting Points : Crystallinity is influenced by substituent arrangement. For instance, ester analogs like 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate exhibit melting points near 398 K due to planar packing and C–H···O interactions . The target compound’s melting point is unreported but likely lower due to fewer intermolecular hydrogen bonds.

Biological Activity

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluoro group and a nitro group onto a benzoic acid scaffold. The compound's structure can influence its biological properties, particularly its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds with similar structures have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
N-Benzyl-N-phenyl derivativeS. aureus6.25
N,N-Diphenyl derivativeB. subtilis3.125
2-Fluoro-4-(4-formyl-3-nitrophenyl)MRSA1.56
Bischloro derivativeDrug-resistant S. aureus3.125

These compounds often exhibit bactericidal effects, disrupting bacterial cell membranes and inhibiting biofilm formation .

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. It has been reported that derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity . The eIF4E inhibition pathway has been identified as a target for cancer therapy, with compounds like this compound showing promise in suppressing tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of pyrazole-derived hydrazones found that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains, with some derivatives showing enhanced potency due to fluorine substitution .
  • Cancer Cell Inhibition : Research on similar compounds indicated that those with nitro substitutions could effectively induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), further supporting the anticancer potential of this class of compounds .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancer cells:

  • Antibacterial Mechanism : Disruption of cell membrane integrity and inhibition of essential bacterial enzymes.
  • Anticancer Mechanism : Induction of apoptosis through interference with cellular signaling pathways and direct DNA damage.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 2
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2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

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